molecular formula C21H17N3O B12149211 2-(2-phenyl-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide

2-(2-phenyl-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B12149211
M. Wt: 327.4 g/mol
InChI Key: LRVWCEOKDNQEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-phenyl-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core substituted with a phenyl group and an acetamide moiety linked to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenyl-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution with Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using phenyl chloride and a Lewis acid catalyst.

    Acetamide Formation: The acetamide moiety can be formed by reacting the indole derivative with chloroacetyl chloride in the presence of a base.

    Pyridine Ring Attachment: Finally, the pyridine ring can be attached through a nucleophilic substitution reaction using pyridine-3-amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-phenyl-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridine as a solvent and base for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-phenyl-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1H-indole: Lacks the acetamide and pyridine moieties.

    N-(pyridin-3-yl)acetamide: Lacks the indole and phenyl groups.

    2-(1H-indol-1-yl)acetamide: Lacks the phenyl and pyridine groups.

Uniqueness

2-(2-phenyl-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

2-(2-phenylindol-1-yl)-N-pyridin-3-ylacetamide

InChI

InChI=1S/C21H17N3O/c25-21(23-18-10-6-12-22-14-18)15-24-19-11-5-4-9-17(19)13-20(24)16-7-2-1-3-8-16/h1-14H,15H2,(H,23,25)

InChI Key

LRVWCEOKDNQEDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.